molecular formula C8H4BrF4NO2 B2662962 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 254895-87-9

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No. B2662962
M. Wt: 302.023
InChI Key: NYIKJZPXJFXSLT-UHFFFAOYSA-N
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Description

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the CAS Number 254895-87-9 . It is also known by the synonym 7-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine .


Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo [b] [1,4]dioxin-6-amine . The InChI code is 1S/C8H4BrF4NO2/c9-3-1-5-6 (2-4 (3)14)16-8 (12,13)7 (10,11)15-5/h1-2H,14H2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 302.02 . It is a solid at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane serves as a precursor or intermediate in the synthesis of various chemically significant compounds. For instance, Stańczuk et al. (2013) describe the synthesis and separation of isomers of (2-aminopropyl)benzofuran, highlighting the importance of precise chemical modifications in research chemicals. The ability to synthesize and differentiate isomers plays a crucial role in the development of compounds for scientific study, including those related to 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (Stańczuk, Morris, Gardner, & Kavanagh, 2013).

In another example, Ueno et al. (1982) explore the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives, providing insights into the chemical reactions and structural modifications possible with halogenated and fluorinated compounds. These synthetic pathways and the resulting compounds contribute to a deeper understanding of chemical properties and potential applications in various fields of research (Ueno, Maeda, Koshitani, & Yoshida, 1982).

Pharmacological Studies

While focusing on the non-pharmacological aspects, it's noteworthy that compounds structurally related to 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane, such as benzofurans and benzodioxanes, have been studied for their interactions with biological receptors. For example, Wolfman et al. (1998) discuss the pharmacological characterization of a synthetic flavonoid with high affinity for benzodiazepine receptors, indicating the potential of halogenated compounds in receptor studies. These investigations provide valuable data on how structural modifications can influence biological activity, offering insights for future research on compounds like 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (Wolfman, Viola, Marder, Ardenghi, Wasowski, Schröder, Izquierdo, Rúveda, Paladini, & Medina, 1998).

Novel Fluorescence Probes

In the development of fluorescence probes, compounds like 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane could play a crucial role. Setsukinai et al. (2003) have designed and synthesized novel fluorescence probes to detect highly reactive oxygen species, showcasing the application of chemically modified compounds in creating tools for biological and chemical studies. Such research highlights the utility of halogenated and fluorinated compounds in developing sensitive and selective probes for scientific investigations (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIKJZPXJFXSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane

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